An In-depth Technical Guide to L-Serine Isopropyl Ester Hydrochloride
An In-depth Technical Guide to L-Serine Isopropyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine isopropyl ester hydrochloride is a derivative of the non-essential amino acid L-serine, characterized by the esterification of the carboxylic acid group with isopropanol (B130326). This modification enhances its utility in various biochemical and pharmaceutical applications, primarily as a building block in peptide synthesis and as a potential candidate for drug development, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of L-serine isopropyl ester hydrochloride. Detailed experimental protocols for its synthesis and for a representative in vitro neuroprotection assay are provided, along with a summary of its role in solid-phase peptide synthesis. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams.
Chemical and Physical Properties
L-serine isopropyl ester hydrochloride is a white to off-white solid.[1] The hydrochloride salt form improves its stability and solubility in aqueous solutions. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H14ClNO3 | [2][3] |
| Molecular Weight | 183.63 g/mol | [1][3] |
| CAS Number | 37592-53-3 | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >98% | [3] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis of L-Serine Isopropyl Ester Hydrochloride
The synthesis of L-serine isopropyl ester hydrochloride is typically achieved through Fischer-Speier esterification, where L-serine is reacted with isopropanol in the presence of an acid catalyst, such as thionyl chloride (SOCl2) or hydrogen chloride (HCl). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the isopropanol. Thionyl chloride is a particularly effective reagent as it reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate.
Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of L-alanine isopropyl ester hydrochloride.[4]
Materials:
-
L-Serine
-
Isopropanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Alumina (B75360) (optional, as a catalyst)[4]
-
2N HCl (for pH adjustment, if necessary)[4]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-serine (1 equivalent) in anhydrous isopropanol.
-
If using a catalyst, add alumina (e.g., 5-10% by weight of L-serine).[4]
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension while stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction can be gently heated (e.g., to 40°C) to drive it to completion.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove excess isopropanol and thionyl chloride.
-
Dissolve the resulting residue in a minimal amount of isopropanol and add diethyl ether to induce crystallization.
-
Collect the crystalline product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield L-serine isopropyl ester hydrochloride.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
Note: These values are illustrative and based on typical yields for similar amino acid esterifications.
Applications
Peptide Synthesis
L-serine isopropyl ester hydrochloride serves as a valuable building block in peptide synthesis. The esterification of the carboxylic acid group protects it from participating in the peptide bond formation, allowing the free amino group to react with an activated C-terminal amino acid. The isopropyl ester group can be removed under basic conditions (saponification) after the desired peptide sequence has been assembled.
Potential as a Neuroprotective Agent
L-serine has been shown to exhibit neuroprotective effects in various models of neurological disease and injury.[5] It is thought to act, in part, by activating inhibitory glycine (B1666218) receptors, thereby reducing neuronal excitotoxicity.[5] Ester derivatives of L-serine, such as the isopropyl ester, are being investigated as prodrugs to potentially enhance the bioavailability and central nervous system penetration of L-serine.
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol describes a common in vitro method to assess the neuroprotective potential of a compound against glutamate-induced neuronal cell death.[6][7]
Cell Line:
-
HT22 mouse hippocampal neuronal cells (or primary cortical neurons)
Materials:
-
L-Serine isopropyl ester hydrochloride
-
Glutamate
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of L-serine isopropyl ester hydrochloride for 24 hours.
-
Glutamate Insult: Induce excitotoxicity by adding glutamate (e.g., 5 mM final concentration) to the wells (except for the control group) and incubate for 24 hours.[8]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Illustrative Quantitative Data:
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Glutamate | 5 mM | 45 ± 3.8 |
| L-Serine Isopropyl Ester HCl + Glutamate | 10 µM | 58 ± 4.1 |
| L-Serine Isopropyl Ester HCl + Glutamate | 50 µM | 75 ± 4.5 |
| L-Serine Isopropyl Ester HCl + Glutamate | 100 µM | 88 ± 5.0 |
Note: These are representative data and actual results may vary.
Characterization Data (Reference)
Infrared (IR) Spectroscopy
The IR spectrum of L-serine methyl ester hydrochloride shows characteristic peaks for the functional groups present. A strong band around 1735 cm⁻¹ corresponds to the C=O stretching of the ester group. A broad band around 3235 cm⁻¹ is attributed to the overlapping stretching vibrations of the O-H and N-H bonds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Reference for L-Serine Methyl Ester Hydrochloride):
-
δ 4.03 (s, 2H, -CH₂)
-
δ 3.92 (s, 3H, -OCH₃)
-
Note: The proton on the alpha-carbon and the amine and hydroxyl protons would also be present.
-
-
¹³C NMR (Reference for L-Serine Methyl Ester Hydrochloride):
-
δ 168.8 (C=O)
-
δ 53.5 (-OCH₃)
-
δ 40.2 (-CH₂)
-
Note: The alpha-carbon would also have a characteristic shift.
-
It is important to note that the chemical shifts for L-serine isopropyl ester hydrochloride will differ due to the presence of the isopropyl group.
Conclusion
L-serine isopropyl ester hydrochloride is a versatile derivative of L-serine with significant potential in synthetic and medicinal chemistry. Its primary application lies in peptide synthesis, where it serves as a protected form of L-serine. Furthermore, based on the known neuroprotective properties of L-serine, its isopropyl ester is a compound of interest for the development of novel therapeutics for neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound in their own laboratories. Further research is warranted to fully elucidate the biological activities and therapeutic potential of L-serine isopropyl ester hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Serine isopropyl ester hydrochloride [chembk.com]
- 3. Synthonix, Inc > 37592-53-3 | L-Serine isopropyl ester hydrochloride [synthonix.com]
- 4. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
